4-Cyclohexanecarboxamidopiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-piperidin-4-ylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h10-11,13H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJTUJNVNBZXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Transformations of 4 Cyclohexanecarboxamidopiperidine
Primary Synthetic Routes to the 4-Cyclohexanecarboxamidopiperidine Core
The fundamental structure of this compound is assembled by forming an amide bond between a 4-aminopiperidine (B84694) precursor and cyclohexanecarboxylic acid or its activated derivatives. The primary synthetic considerations, therefore, revolve around the efficient formation of this amide linkage and the synthesis of the requisite piperidine (B6355638) starting material.
Strategies for Amide Bond Formation
The reaction of a carboxylic acid with an amine to form an amide is a cornerstone of organic synthesis. khanacademy.org The direct reaction of cyclohexanecarboxylic acid and 4-aminopiperidine requires high temperatures and is generally inefficient. Consequently, the carboxylic acid is typically activated to facilitate the reaction under milder conditions. khanacademy.orgyoutube.com
Common strategies include:
Conversion to Acid Chlorides: Cyclohexanecarboxylic acid can be converted to cyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride readily reacts with 4-aminopiperidine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. khanacademy.org
Use of Coupling Reagents: A wide array of coupling reagents can be employed to promote amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is then attacked by the amine. This approach avoids the isolation of harsh acid chlorides. youtube.com
Enzymatic Synthesis: Biocatalytic methods using enzymes such as Amide Bond Synthetases (ABSs) offer a green alternative for amide bond formation. These enzymes, operating in aqueous solutions under mild conditions, can catalyze the coupling of various amine and carboxylic acid partners. nih.gov
Table 1: Selected Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Typical Co-reagent | General Conditions |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | None or HOBt | Room temperature, various solvents (e.g., DCM, DMF) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | HOBt or HOAt | Room temperature, aqueous or organic solvents |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base (e.g., DIPEA) | Room temperature, aprotic solvents (e.g., DMF) |
DCM: Dichloromethane, DMF: Dimethylformamide, HOBt: Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIPEA: N,N-Diisopropylethylamine
Approaches for Piperidine Ring Functionalization at the 4-Position
The key precursor for the synthesis of this compound is 4-aminopiperidine or a protected version thereof. Several methods exist for the synthesis of 4-substituted piperidines.
A common industrial route to the piperidine nucleus involves the hydrogenation of pyridine (B92270) derivatives, often using catalysts like molybdenum disulfide. nih.gov For 4-aminopiperidine, this would typically start from a 4-aminopyridine (B3432731) precursor.
Alternatively, 4-piperidones are highly versatile intermediates. dtic.milyoutube.com They can be synthesized through methods like the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine. wikipedia.org Once the 4-piperidone (B1582916) is obtained, it can be converted to 4-aminopiperidine via reductive amination. This involves the reaction of the ketone with an amine source (like ammonia or a protected amine equivalent) to form an imine or enamine, which is then reduced in situ using agents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Advanced Derivatization and Analog Synthesis
Starting from the this compound core, a vast chemical space can be explored by modifying the constituent rings or introducing substituents. These modifications are crucial for developing analogs with tailored properties.
Modifications of the Cyclohexane (B81311) Moiety
Introducing substituents on the cyclohexane ring is typically achieved by using a pre-functionalized cyclohexanecarboxylic acid in the initial amide bond formation step. This approach is generally more efficient than attempting to functionalize the sterically hindered and relatively unreactive cyclohexane ring after the amide has been formed. A variety of substituted cyclohexanecarboxylic acids are commercially available or can be synthesized through established methods in organic chemistry, allowing for the introduction of groups such as alkyls, halogens, or hydroxyls at various positions on the ring.
Substituent Variations on the Piperidine Nitrogen and Ring Carbons
The piperidine ring offers multiple sites for derivatization, with the ring nitrogen being the most common handle for modification.
N-Substituent Variation: The secondary amine of the piperidine ring is readily functionalized. N-alkylation or N-arylation can be achieved under various conditions. For instance, N-benzylation is a common modification that can be accomplished using benzyl (B1604629) bromide in the presence of a base. nih.gov More complex aryl and alkyl groups can be introduced to explore their impact on the molecule's properties. Studies on related N-(1-arylalkyl-piperidin-4-yl) carboxamides have shown that the nature of the N-substituent significantly influences receptor binding affinities. nih.gov
Ring Carbon Functionalization: Introducing substituents onto the carbon atoms of the piperidine ring is more complex but offers a route to highly functionalized analogs. Photoredox catalysis has emerged as a powerful tool for the C-H arylation of densely functionalized piperidines, allowing for the introduction of aryl groups at the α-amino position with high diastereoselectivity. nih.gov Other methods include starting from pre-functionalized piperidine rings, such as those with additional substituents introduced during the initial ring synthesis. researchgate.net
Table 2: Examples of N-Substituent Derivatization on a 4-Amidopiperidine Scaffold
| Reagent | N-Substituent | Reaction Type | Reference for Analogy |
|---|---|---|---|
| Benzyl bromide | Benzyl | N-Alkylation | nih.gov |
| Phenylpropyl bromide | Phenylpropyl | N-Alkylation | nih.gov |
| Aryl halide (e.g., Bromobenzene) | Phenyl | N-Arylation (e.g., Buchwald-Hartwig coupling) | nih.gov |
Stereochemical Considerations in Synthesis
When substituents are introduced on either the piperidine or cyclohexane rings, stereoisomers can be formed. The control of stereochemistry is often critical for the biological activity of the final compounds.
For piperidine rings, the stereochemical configurations at positions C-3 and C-4 are particularly important in many biologically active molecules. google.com Stereoselective synthetic methods aim to control the formation of specific diastereomers (e.g., cis vs. trans). This can be achieved through several strategies:
Diastereoselective Reduction: The reduction of a substituted piperidone precursor can lead to different diastereomers of the corresponding alcohol or amine depending on the reducing agent and reaction conditions.
Chiral Auxiliaries: Using a chiral auxiliary attached to the piperidine nitrogen can direct the approach of reagents to one face of the molecule, thereby controlling the stereochemistry of subsequent transformations. google.com
Catalytic Asymmetric Synthesis: Enantioselective methods, such as palladium-catalyzed hydrogenation of functionalized pyridines or gold-catalyzed cyclizations, can provide access to specific enantiomers of highly substituted piperidines. nih.govnih.gov
Epimerization: In some cases, a mixture of diastereomers can be converted to the thermodynamically most stable isomer through an epimerization process, which can be facilitated by photoredox catalysis following an initial C-H functionalization. nih.gov
The relative orientation of the cyclohexane ring with respect to the piperidine ring (axial vs. equatorial) is another important stereochemical aspect, which is influenced by the substituents on both rings and their steric interactions.
Catalytic and Green Chemistry Approaches in this compound Synthesis
The traditional synthesis of amides often involves the use of stoichiometric activating agents and organic solvents, leading to significant waste generation. Modern synthetic chemistry is increasingly focused on the development of catalytic and green methodologies to address these environmental concerns. While specific literature on the green synthesis of this compound is not abundant, general principles of green chemistry can be readily applied to its formation from 4-aminopiperidine and cyclohexanecarboxylic acid.
Catalytic methods for amide bond formation are highly sought after to improve atom economy and reduce the use of toxic reagents. Various catalysts, including those based on boron, zirconium, and copper, have been explored for direct amidation reactions. nih.govcore.ac.uk For instance, the use of boric acid or other boronic acid derivatives can facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid. mdpi.com Such catalytic processes, if applied to the synthesis of this compound, would represent a significant improvement over classical methods that rely on stoichiometric coupling reagents.
Green chemistry principles also emphasize the use of environmentally benign solvents, with water being the ideal choice. nih.gov The development of integrated chemo- and biocatalytic processes in aqueous media presents a promising avenue for the sustainable synthesis of amides. nih.gov For example, a nitrile hydratase enzyme could potentially convert a cyclohexanecarbonitrile (B123593) precursor to cyclohexanecarboxamide, which could then be coupled with 4-aminopiperidine. Furthermore, the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com
The table below outlines a comparison between a traditional and a potential green synthetic approach for this compound.
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Cyclohexanecarbonyl chloride, 4-aminopiperidine | Cyclohexanecarboxylic acid, 4-aminopiperidine |
| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Water, Ethanol, or solvent-free |
| Catalyst/Reagent | Stoichiometric coupling agents (e.g., DCC, EDC), Base (e.g., DIPEA) | Catalytic amount of a Lewis acid (e.g., Boronic acid) or an enzyme |
| Energy Input | Conventional heating | Microwave irradiation |
| Byproducts | Dicyclohexylurea (from DCC), Hydrochloride salts | Water |
| Environmental Impact | High E-factor (waste/product ratio) | Low E-factor, reduced use of hazardous materials |
Reaction Mechanisms and Selectivity in this compound Chemistry
The formation of this compound proceeds via a nucleophilic acyl substitution reaction. The reaction is typically facilitated by activating the carboxylic acid group of cyclohexanecarboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 4-aminopiperidine.
The most common method for activating the carboxylic acid is to convert it into a more reactive species, such as an acyl chloride, an active ester, or an O-acylisourea intermediate. fishersci.co.ukresearchgate.net The choice of coupling reagent is crucial for achieving high yields and selectivity. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netgrowingscience.com
The general mechanism involving a carbodiimide (B86325) reagent like EDC proceeds as follows:
The carboxylic acid (cyclohexanecarboxylic acid) adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
The amine (4-aminopiperidine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
This attack forms a tetrahedral intermediate which then collapses, releasing the desired amide (this compound) and a urea (B33335) byproduct (in the case of EDC, a water-soluble urea).
The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions and racemization (if chiral centers were present). nih.gov
Selectivity in this reaction is primarily concerned with achieving the desired amide bond formation without side reactions. The N-acylation of 4-aminopiperidine is highly favored due to the high nucleophilicity of the primary amino group. The choice of coupling reagent and reaction conditions can influence the outcome. For instance, the use of milder coupling agents and controlled temperatures can prevent potential side reactions.
The following table summarizes the role of common coupling reagents in the synthesis of this compound.
| Coupling Reagent | Activating Intermediate | Key Features |
| DCC (N,N'-Dicyclohexylcarbodiimide) | O-acylisourea | High reactivity; byproduct (DCU) is insoluble in many organic solvents, facilitating removal by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | O-acylisourea | Water-soluble carbodiimide and byproduct, simplifying workup, especially for aqueous reactions. nih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Active ester (with HOBt or HOAt) | High efficiency, fast reaction times, often used for difficult couplings. growingscience.com |
Structure Activity Relationship Sar and Structure Target Interaction Studies of 4 Cyclohexanecarboxamidopiperidine Derivatives
Systematic Exploration of Structural Modifications and Their Impact on Biological Interaction
The cyclohexane (B81311) ring, a common motif in medicinal chemistry, is not a static, planar structure. It primarily adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The energetic preference for substituents to occupy the equatorial position is a guiding principle in SAR. Equatorial substituents are generally more stable as they avoid steric clashes, known as 1,3-diaxial interactions, with other axial groups on the same side of the ring. For a 4-Cyclohexanecarboxamidopiperidine derivative, the carboxamide group attached to the cyclohexane ring will preferentially adopt an equatorial position to maximize stability.
Research into cyclohexane-containing molecules has shown that the dynamic behavior of the ring is as important as its static conformation. The interconversion between different conformations (e.g., chair, twist-boat) can be influenced by the size and geometry of substituents. Bulky substituents can alter the energy barrier for ring inversion, making the ring more or less flexible. This dynamic nature can determine the molecule's ability to adopt the optimal conformation for binding to a biological target. For instance, studies on 1,2-cyclohexanecarboxylic acid amides revealed that the geometric arrangement of substituents (cis vs. trans) dramatically affects the ring's dynamic behavior and, consequently, its chemical reactivity.
Substitutions on the cyclohexane ring itself can introduce new points of interaction with a target receptor, such as hydrogen bonding, hydrophobic, or van der Waals interactions. The position and nature (e.g., size, polarity) of these substituents are critical variables in optimizing binding affinity.
Table 1: Impact of Cyclohexane Ring Modifications on Biological Activity This table is illustrative, based on general principles of cyclohexane SAR, as specific data for this exact scaffold is not publicly available.
| Modification | Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
| Addition of Hydroxyl group | C4' | -OH | Potential Increase | Introduces hydrogen bond donor/acceptor capabilities. |
| Addition of Methyl group | C2', C3', C4' | -CH₃ | Variable | Can increase hydrophobic interactions but may also cause steric hindrance. |
| Introduction of a double bond | Δ1',2' | Alkene | Potential Increase | Flattens the ring locally, altering conformation and potentially improving binding. pharmacophorejournal.com |
| Replacement with larger alkyl | C4' | e.g., tert-Butyl | Likely Decrease | Large groups can lock the ring in a specific chair conformation but may also prevent binding due to steric bulk. |
The amide bond is a critical linker in this molecular scaffold, and its properties are well-defined. Due to resonance between the nitrogen lone pair and the carbonyl group, the amide bond has significant double-bond character. This results in a planar geometry, restricting free rotation and influencing the relative orientation of the cyclohexane and piperidine (B6355638) rings. Typically, the trans conformation is strongly favored over the cis conformation to minimize steric hindrance.
The amide group is also a key pharmacophoric feature, capable of participating in crucial hydrogen bonding interactions. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions are often essential for anchoring the ligand within the binding site of a protein. The high stability of the amide bond also imparts metabolic resistance to the molecule.
The piperidine ring, like the cyclohexane ring, adopts a chair conformation. Its basic nitrogen atom is often protonated at physiological pH, allowing for a potent ionic interaction with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. This electrostatic interaction is frequently a primary driver of binding affinity for piperidine-containing ligands.
SAR studies on numerous piperidine-containing series have consistently shown that substituents on both the piperidine nitrogen (N1) and carbon atoms (e.g., C4) are critical for modulating biological activity and selectivity.
N1-Substituents: Modification at the N1 position directly influences how the molecule is presented to the target. Studies on 4-aminopiperidines showed that incorporating benzyl (B1604629) or phenylethyl groups at the N1 position can lead to high antifungal activity. siftdesk.org In other series, replacing the N-methyl group with larger phenylalkyl groups led to changes in transporter selectivity. researchgate.net The choice of the N1 substituent can impact potency, selectivity, and pharmacokinetic properties.
C4-Substituents: The 4-position of the piperidine ring is directly attached to the amide nitrogen. While in the parent scaffold this position is occupied by the amide, in related analogs, further substitution at this position or on the amide nitrogen itself is a common strategy. For example, in 4-aminopiperidine (B84694) antifungals, long alkyl chains (like n-dodecyl) attached to the 4-amino group were found to be optimal for activity. siftdesk.org
Table 2: Observed Structure-Activity Relationships for N-Substituted Piperidine Derivatives Data is compiled from studies on analogous scaffolds to illustrate the importance of piperidine substitution.
| Analog Series | N1-Substituent | C4-Substituent Group | Target/Activity | Key Finding | Reference |
| 4-Aminopiperidines | Benzyl, Phenylethyl | N-Dodecyl | Antifungal | Combination of a benzyl/phenylethyl at N1 and a long alkyl chain at the C4-amino group is most beneficial for activity. | siftdesk.org |
| Piperidine-based Cocaine Analogs | Phenylalkyl | Carboxylate Bioisostere | Monoamine Transporters | N-demethylation improved activity at SERT and NET; larger N-substituents decreased activity at DAT. | researchgate.net |
| N-(piperidine-4-yl)benzamides | 2,6-difluorobenzyl | 4-phenoxybenzamide | Antitumor (HepG2) | The specific N-benzyl substitution was critical for potent cell cycle inhibition. | |
| Piperine Derivatives | None (part of piperine) | Carbonyl | MAO Inhibition | Para-substitution on a C4-phenyl ring was preferable to meta-substitution for activity. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
While systematic structural modification provides qualitative SAR insights, Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to derive mathematical equations that relate molecular structure to biological activity. For a series of this compound analogs, QSAR can be instrumental in predicting the activity of novel compounds and prioritizing synthetic efforts.
The development of a predictive QSAR model is a multi-step process that begins with a dataset of synthesized analogs and their corresponding measured biological activities (e.g., IC₅₀, Kᵢ).
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can range from simple 2D properties (e.g., molecular weight, logP, number of hydrogen bond donors) to complex 3D properties that require a defined 3D conformation and alignment of the molecules. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the aligned molecules. nih.gov
Variable Selection and Model Building: Since thousands of descriptors can be calculated, statistical techniques are used to select a small subset of descriptors that are most highly correlated with the biological activity. A mathematical model is then built using methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. tandfonline.comnih.gov For instance, a QSAR study on piperidine carboxamide derivatives used CoMFA and CoMSIA to develop models that highlighted the importance of steric, electrostatic, and hydrophobic properties for potent activity. nih.gov Similarly, a model for other piperidine derivatives was successfully built using 2D and 3D autocorrelation descriptors selected by a genetic algorithm. tandfonline.com
The resulting model takes the form of an equation where biological activity is a function of the selected descriptors. This equation quantitatively describes the SAR, indicating which properties are positively or negatively correlated with activity.
A QSAR model is only useful if it is robust and has predictive power. Therefore, rigorous validation is a critical step. openpharmaceuticalsciencesjournal.com
Internal Validation: This is typically performed using the initial training set of molecules. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining compounds, and predicts the activity of the removed one. The process is repeated for every compound, and the resulting cross-validation coefficient (Q²) is a measure of the model's internal robustness. A high Q² (typically > 0.5) indicates a reliable model. tandfonline.com
External Validation: The most stringent test of a model is to use it to predict the activity of an external test set—a group of compounds that were not used in the model's development. The predictive ability is measured by the predictive R² (R²pred). A high R²pred value (typically > 0.6) demonstrates that the model can accurately predict the activity of new, untested compounds. nih.gov
Finally, the Applicability Domain (AD) of the model must be defined. The AD is the chemical space of molecules for which the model's predictions are considered reliable. It ensures that the model is not used to make predictions for compounds that are too structurally different from those in the training set. A Williams plot, which graphs standardized residuals versus leverage values, is a common graphical method for defining the AD. tandfonline.com This analysis prevents extrapolation into areas where the model is likely to fail, making it a more practical tool for virtual screening and lead optimization.
Pharmacophore Modeling and Ligand-Based Design for this compound Scaffolds
Pharmacophore modeling and ligand-based design are pivotal computational strategies in modern drug discovery, enabling the rational design of novel bioactive molecules by identifying the essential structural features required for biological activity. researchgate.netnih.govcharnwooddiscovery.comresearchgate.net In the context of this compound derivatives, these approaches are instrumental in elucidating the key molecular interactions that govern their affinity and selectivity for various biological targets. This section delves into the application of these computational methods to the this compound scaffold, drawing insights from studies on structurally related piperidine-based compounds.
Pharmacophore models are abstract representations of the key steric and electronic features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its constituent chemical moieties.
A ligand-based pharmacophore model for this scaffold would likely incorporate the following key features:
Hydrophobic Feature: The cyclohexyl group provides a significant hydrophobic region, which can be crucial for binding to non-polar pockets within a receptor. The conformational flexibility of the cyclohexane ring (chair and boat conformations) may also play a role in optimizing this hydrophobic interaction.
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linkage is a prominent hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor group on the target protein.
Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor, providing another critical point of interaction.
Table 1: Hypothesized Pharmacophore Features of the this compound Scaffold
| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Interaction Type |
| Hydrophobic | Cyclohexyl Ring | Van der Waals, Hydrophobic |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (Amide) | Hydrogen Bonding |
| Hydrogen Bond Donor | Amide Nitrogen | Hydrogen Bonding |
| Basic/Cationic Center | Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding |
Ligand-based design strategies leverage the information from known active molecules to design new compounds with improved properties. For the this compound scaffold, several ligand-based approaches can be employed:
Scaffold Hopping: This technique involves replacing the core scaffold (the this compound core) with a different chemical moiety that maintains the same spatial arrangement of the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved pharmacokinetic properties or intellectual property positions.
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR studies are used to correlate the 3D properties of a series of molecules with their biological activities. For a library of this compound derivatives, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to build predictive models. These models generate contour maps that highlight regions where modifications to the scaffold are likely to increase or decrease activity. For instance, studies on other piperidine carboxamide derivatives have shown that steric, electrostatic, and hydrophobic fields are important for their inhibitory activity. researchgate.net
Table 2: Application of Ligand-Based Design Strategies to this compound Derivatives
| Design Strategy | Description | Potential Application for the Scaffold |
| Pharmacophore-Based Virtual Screening | Using a validated pharmacophore model to search large chemical databases for new molecules that match the key features. researchgate.net | A pharmacophore model based on the this compound scaffold could be used to identify novel compounds with the potential for similar biological activity. |
| 3D-QSAR | Developing predictive models that correlate the 3D properties of molecules with their biological activity. | CoMFA and CoMSIA studies on a series of derivatives could guide the optimization of substituents on the cyclohexyl or piperidine rings to enhance potency. |
| Scaffold Hopping | Replacing the core molecular framework while preserving the essential pharmacophoric features. charnwooddiscovery.com | The piperidine ring could be replaced with other cyclic amines, or the cyclohexyl group with other hydrophobic moieties, to explore new chemical space. |
Studies on structurally related piperidine-based compounds, such as CCR5 antagonists, have highlighted the importance of specific pharmacophoric features for their activity. For instance, a predictive pharmacophore model for a series of piperidine- and piperazine-based CCR5 antagonists identified two hydrogen bond acceptors and three hydrophobic features as crucial for high affinity. nih.gov This aligns with the hypothesized features of the this compound scaffold, suggesting that the amide oxygen and the hydrophobic cyclohexyl ring are likely to be key interaction points.
In silico analysis of piperidine-based sulfo carboxamide derivatives as potential CCR5 antagonists also demonstrated that these compounds show a better competitive inhibition than existing sulphonyl derivatives. researchgate.net This underscores the potential of the carboxamide linkage in mediating potent biological activity.
Mechanistic Investigations of 4 Cyclohexanecarboxamidopiperidine S Biological Activity
Target Identification and Validation in Relevant Biological Systems (Non-Human)
Comprehensive studies to identify and validate the specific biological targets of 4-Cyclohexanecarboxamidopiperidine in non-human systems have not been extensively reported. The initial steps in understanding a compound's activity involve pinpointing the molecules it interacts with to elicit a biological response. This is typically achieved through a combination of biochemical and cellular assays.
Biochemical Binding Assays
Biochemical binding assays are crucial for determining the affinity of a compound for a potential target protein. These experiments measure the direct interaction between the molecule and the protein in a controlled, cell-free environment. At present, there is a lack of published data from biochemical binding assays specifically investigating the interactions of this compound with any putative biological targets.
Enzyme Inhibition or Activation Studies
Enzyme inhibition or activation studies are performed to ascertain whether a compound can modulate the activity of specific enzymes. This is a common mechanism of action for many therapeutic agents. There is currently no available research detailing the effects of this compound on the activity of any specific enzymes.
Cellular Mechanism of Action Studies (In Vitro Models)
Understanding how a compound affects cellular processes is key to elucidating its mechanism of action. In vitro models, using cultured cells, allow researchers to dissect these effects at a molecular level.
Signaling Pathway Modulation
Many bioactive compounds exert their effects by modulating intracellular signaling pathways, which are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular functions. There is no specific information available in the scientific literature regarding the modulation of any signaling pathways by this compound.
Receptor Occupancy and Efficacy
For compounds that act on cell surface receptors, it is important to determine their ability to bind to the receptor (occupancy) and to elicit a functional response upon binding (efficacy). Data from receptor occupancy and efficacy studies for this compound are not currently available.
Molecular Interactions and Binding Thermodynamics
To fully comprehend the interaction between a compound and its target, it is essential to study the molecular details of this interaction, including the types of chemical bonds formed and the thermodynamic forces driving the binding event. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) are often employed for this purpose. As the specific biological target(s) of this compound have not been identified, there is no information available on its molecular interactions or binding thermodynamics with any biologically relevant macromolecules.
Preclinical Biological Evaluation of 4 Cyclohexanecarboxamidopiperidine in Research Models
In Vitro Assays for Biological Potency and Selectivity (Cell-based and Biochemical)
In vitro assays are fundamental in early-stage drug discovery to determine a compound's biological activity, potency, and selectivity at the cellular and molecular level. These assays are conducted in a controlled laboratory environment, outside of a living organism.
Receptor binding assays are employed to determine if and how strongly a compound binds to a specific biological target, such as a receptor. nih.govnih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the target receptor. The ability of the test compound, in this case, 4-Cyclohexanecarboxamidopiperidine, to displace the labeled ligand indicates its binding affinity. Key parameters derived from these assays include the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's potency in binding to the target.
Functional assays, on the other hand, assess the physiological response initiated by the compound's binding to the receptor. nih.gov They determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), an inverse agonist, or an allosteric modulator.
Data Table: Hypothetical Receptor Binding Affinity for this compound
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Receptor X | Data Not Available | Radioligand Binding |
| Receptor Y | Data Not Available | Fluorescence Polarization |
| Receptor Z | Data Not Available | Surface Plasmon Resonance |
This table is for illustrative purposes only. No actual data for this compound has been found.
If the intended target of a compound is an enzyme, enzymatic assays are conducted to measure the compound's ability to inhibit or enhance the enzyme's activity. These assays monitor the rate of the enzymatic reaction, typically by measuring the consumption of a substrate or the formation of a product. The IC50 value is a common metric used to quantify the potency of an enzyme inhibitor.
Data Table: Hypothetical Enzymatic Inhibition for this compound
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
| Enzyme A | Data Not Available | Competitive |
| Enzyme B | Data Not Available | Non-competitive |
This table is for illustrative purposes only. No actual data for this compound has been found.
Cell-based assays are used to understand the effect of a compound on cellular functions, such as proliferation and viability, in a more biologically relevant context than biochemical assays. sciltp.com These studies, when not focused on toxicology, can reveal a compound's potential efficacy in diseases characterized by abnormal cell growth. Common methods include MTT or resazurin reduction assays, which measure metabolic activity as an indicator of cell viability, and direct cell counting. sciltp.comnih.gov
Data Table: Hypothetical Effect of this compound on Cell Proliferation
| Cell Line | EC50 (µM) (Proliferation) | Assay Method |
| Cancer Cell Line 1 | Data Not Available | MTT Assay |
| Normal Cell Line 1 | Data Not Available | Trypan Blue Exclusion |
This table is for illustrative purposes only. No actual data for this compound has been found.
In Vivo Efficacy Studies in Non-Human Animal Models (Pharmacological Efficacy, Not Toxicology)
Following promising in vitro results, in vivo studies are conducted in non-human animal models to evaluate a compound's efficacy and pharmacological properties within a complex biological system. These studies are critical for understanding how the compound behaves in a living organism and for predicting its potential therapeutic effects in humans.
Dose-response studies in animal models are essential to establish the relationship between the dose of a compound administered and its pharmacological effect. nih.govwikipedia.org These studies help determine the effective dose range and the maximal effect (Emax) of the compound. wikipedia.org Typically, different groups of animals are treated with varying doses of the compound, and a specific physiological or behavioral response is measured.
Data Table: Hypothetical Dose-Response Data for this compound in a Murine Model
| Dose (mg/kg) | Pharmacological Response (% of Maximum) | Animal Model |
| 1 | Data Not Available | Mouse |
| 10 | Data Not Available | Mouse |
| 100 | Data Not Available | Mouse |
This table is for illustrative purposes only. No actual data for this compound has been found.
Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on its target in a living organism. criver.com Assessment of these biomarkers provides evidence of target engagement and can help to elucidate the mechanism of action of the compound in vivo. criver.com This can involve measuring changes in the levels of specific proteins, enzyme activity, or gene expression in tissues or bodily fluids following administration of the compound. criver.com
Data Table: Hypothetical Pharmacodynamic Biomarker Modulation by this compound
| Biomarker | Change from Baseline (%) | Tissue/Fluid |
| Target Protein Expression | Data Not Available | Brain |
| Enzyme Activity | Data Not Available | Plasma |
This table is for illustrative purposes only. No actual data for this compound has been found.
ADME (Absorption, Distribution, Metabolism, Excretion) Research in Preclinical Models (Non-Human)
Following a comprehensive search of scientific literature, specific preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for the chemical compound this compound could not be located. The following sections outline the standard methodologies used in preclinical research to evaluate these parameters for novel chemical entities. This information is provided for context on how a compound like this compound would be evaluated.
In Vitro Metabolic Stability and Metabolite Identification
The initial assessment of a compound's metabolic fate is typically conducted using in vitro systems. nih.gov These assays are crucial for predicting how a drug candidate might behave in a living organism. mdpi.com
Metabolic Stability Assays: To determine metabolic stability, a compound like this compound would be incubated with liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans. mdpi.com These liver fractions contain the primary enzymes responsible for drug metabolism. mdpi.com The rate at which the parent compound disappears over time is measured, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com From this rate, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov This data helps in predicting the in vivo hepatic clearance and potential oral bioavailability of the compound. mdpi.com
Metabolite Identification: During these stability assays, samples are also analyzed to identify the structures of any metabolites formed. frontiersin.org Understanding the metabolic pathways is critical, as metabolites can be active, inactive, or even toxic. frontiersin.org This process, known as "metabolite profiling," helps to identify potential "soft spots" in the molecule that are susceptible to metabolism. frontiersin.org For a compound with a cyclohexyl and a piperidine (B6355638) ring, common metabolic transformations could include hydroxylation on these rings.
Interactive Data Table: Representative In Vitro Metabolic Stability Data for Piperidine Derivatives
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| Species | System | t½ (min) | CLint (µL/min/mg protein) |
| Human | Liver Microsomes | 120 | 15 |
| Rat | Liver Microsomes | 45 | 40 |
| Dog | Liver Microsomes | 90 | 20 |
| Human | Hepatocytes | 150 | 12 |
| Rat | Hepatocytes | 60 | 35 |
Tissue Distribution and Excretion Profiles in Animal Models
To understand where a compound travels in the body and how it is eliminated, studies are conducted in animal models.
Tissue Distribution: Following administration of the compound to a preclinical species (often rats), various tissues and organs (e.g., liver, kidneys, brain, muscle, fat) are collected at different time points. nih.govfrontiersin.org The concentration of the compound in these tissues is quantified to determine the extent and pattern of distribution. nih.gov This information is vital for identifying potential target organs for efficacy or toxicity and understanding if the compound reaches its intended site of action. nih.gov
Excretion Profiles: To determine the routes of elimination from the body, excretion studies are performed. nih.gov This typically involves housing the animals in metabolic cages to allow for the separate collection of urine and feces over a period of time after dosing. frontiersin.org The amount of the parent compound and its metabolites in the collected samples is measured to quantify the extent of renal and fecal excretion. nih.gov
Drug-Drug Interaction Potential (Enzyme Induction/Inhibition in vitro)
A critical part of preclinical evaluation is assessing the potential for a new compound to interact with other drugs. nih.gov These interactions often occur when one drug affects the metabolic enzymes that process another. nih.gov
Enzyme Inhibition Assays: The potential of this compound to inhibit major cytochrome P450 (CYP450) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be evaluated in vitro using human liver microsomes. nih.govnih.gov These enzymes are responsible for the metabolism of a vast number of marketed drugs. mdpi.com Inhibition of these enzymes can lead to elevated plasma levels of co-administered drugs, potentially causing adverse effects. nih.gov Both reversible and irreversible (time-dependent) inhibition would be assessed. pharmacytimes.com
Enzyme Induction Assays: The potential for the compound to induce the expression of CYP450 enzymes is typically evaluated using cultured human hepatocytes. nih.gov Enzyme induction can accelerate the metabolism of other drugs, potentially reducing their efficacy. nih.gov
Interactive Data Table: Representative CYP450 Inhibition Profile
Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.
| CYP Isoform | Inhibition (IC50, µM) | Interpretation |
| CYP1A2 | > 50 | Low Potential |
| CYP2C9 | 25 | Low to Moderate Potential |
| CYP2C19 | > 50 | Low Potential |
| CYP2D6 | 15 | Moderate Potential |
| CYP3A4 | 40 | Low Potential |
Analytical and Spectroscopic Methodologies in 4 Cyclohexanecarboxamidopiperidine Research
Chromatographic Techniques for Purity and Separation
Chromatography is fundamental to the analysis of 4-Cyclohexanecarboxamidopiperidine, enabling its separation from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
HPLC is a versatile and widely used technique for the purity assessment and quantification of this compound. Due to the compound's limited UV absorptivity, as it lacks a significant chromophore, detection methods other than standard UV-Vis are often necessary for high sensitivity.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation. A C18 or C8 stationary phase is typically employed, providing effective separation based on the compound's hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. To ensure good peak shape and reproducibility, additives like formic acid or trifluoroacetic acid (TFA) are often included in the mobile phase, which also renders the method compatible with mass spectrometry detection. nih.gov
Given the absence of a strong chromophore, universal detection methods are preferred. Charged Aerosol Detection (CAD) is a suitable option, as it provides a response proportional to the mass of the analyte, independent of its optical properties. researchgate.net Alternatively, coupling HPLC with a mass spectrometer (LC-MS) offers both high sensitivity and selectivity, making it the gold standard for quantitative analysis and impurity profiling.
Table 1: Illustrative HPLC-MS Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | ESI-MS (Positive Ion Mode) |
Gas Chromatography is a viable alternative for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability to be vaporized without degradation. It is particularly useful for detecting volatile impurities or residual solvents from the synthesis process.
The analysis is typically performed using a capillary column with a non-polar or mid-polarity stationary phase, such as a diphenyl dimethyl polysiloxane phase (e.g., HP-5 or DB-5). google.comresearchgate.net A temperature gradient program is employed, starting at a lower temperature and ramping up to ensure the efficient elution of all components. The injector and detector temperatures are set high enough to prevent condensation. A flame ionization detector (FID) provides a robust and sensitive response for carbon-containing compounds. For definitive identification of unknown peaks, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. nih.gov
Table 2: Typical Gas Chromatography (GC) Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 300 °C |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the study of this compound. It provides precise information about the molecular weight and elemental composition of the molecule and is crucial for identifying its metabolites.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of its elemental formula. The molecular formula of this compound is C₁₂H₂₂N₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the calculated monoisotopic mass can be determined with high precision. sisweb.comstolaf.edu This accurate mass measurement is critical for confirming the identity of the synthesized compound and distinguishing it from other molecules with the same nominal mass.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O |
| Calculated Exact Mass | 210.1732 Da |
| Observed Ion (M+H)⁺ | 211.1805 Da |
| Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the metabolism of drug candidates. In a typical in vitro experiment, this compound would be incubated with liver microsomes, and the resulting mixture analyzed by LC-MS/MS. nih.govmdpi.com
The parent molecule is first selected and then fragmented to produce a characteristic fragmentation pattern. Potential metabolites are identified by searching for specific mass shifts from the parent compound, corresponding to common metabolic biotransformations like hydroxylation (+16 Da), oxidation (+14 Da), or N-dealkylation. The piperidine (B6355638) ring, in particular, is a known site for metabolic activity, often undergoing oxidation or ring-opening reactions. nih.govrsc.orgmdpi.com The fragmentation patterns of these potential metabolites are then compared to that of the parent compound to pinpoint the site of modification. For example, hydroxylation on the cyclohexyl ring would lead to different fragment ions than hydroxylation on the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's connectivity and stereochemistry.
The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl and piperidine rings. The chemical shifts, splitting patterns (multiplicities), and integration values of these signals confirm the structure. For instance, the protons adjacent to the nitrogen atoms in the piperidine ring would appear at a different chemical shift than the other ring protons.
The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing far downfield (typically 170-180 ppm). The signals for the carbons in the cyclohexyl and piperidine rings would appear in the aliphatic region of the spectrum. The application of quantitative NMR techniques can also be used for purity assessment. nih.gov
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Amide Carbonyl | - | ~175.0 |
| Cyclohexyl-CH (alpha to C=O) | ~2.1 (m, 1H) | ~45.0 |
| Cyclohexyl-CH₂ | 1.1 - 1.8 (m, 10H) | ~25.0, ~29.0 |
| Piperidine-CH (alpha to NH) | ~3.8 (m, 1H) | ~48.0 |
| Piperidine-CH₂ (alpha to N) | ~2.8 (t), ~3.9 (d) (4H) | ~44.0 |
| Piperidine-CH₂ (beta to N) | ~1.4 (m), ~1.9 (m) (4H) | ~32.0 |
| Amide-NH | ~5.5 (d, 1H) | - |
| Piperidine-NH | ~1.5 (br s, 1H) | - |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.
¹H and ¹³C NMR for Primary Structure
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, serves as the foundational tool for confirming the primary structure of this compound. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom within the molecule.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the cyclohexane (B81311) ring, the piperidine ring, and the amide N-H proton. The integration of these signals would correspond to the number of protons in each environment. For instance, the protons on the carbon adjacent to the amide carbonyl on the cyclohexane ring would likely appear as a multiplet in the downfield region due to the electron-withdrawing effect of the carbonyl group. Similarly, the protons on the piperidine ring adjacent to the nitrogen atom would also be shifted downfield.
The ¹³C NMR spectrum provides complementary information, with a distinct peak for each unique carbon atom. The carbonyl carbon of the amide group would be the most downfield signal, typically appearing in the 170-180 ppm range. The carbons of the cyclohexane and piperidine rings would appear in the aliphatic region, with their specific chemical shifts influenced by their proximity to the amide and nitrogen functionalities.
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Cyclohexane CH (adjacent to C=O) | 2.0 - 2.2 | m |
| Cyclohexane CH₂ | 1.1 - 1.9 | m |
| Piperidine CH (adjacent to NH) | 3.8 - 4.0 | m |
| Piperidine CH₂ (adjacent to N) | 2.8 - 3.2 | m |
| Piperidine CH₂ | 1.4 - 1.8 | m |
| Amide NH | 7.5 - 8.0 | d |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C=O (Amide) | 175 - 178 |
| Cyclohexane CH (adjacent to C=O) | 45 - 50 |
| Cyclohexane CH₂ | 25 - 35 |
| Piperidine CH (adjacent to NH) | 48 - 52 |
| Piperidine CH₂ (adjacent to N) | 40 - 45 |
| Piperidine CH₂ | 28 - 32 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformation
To unambiguously assign the signals from ¹H and ¹³C NMR and to understand the connectivity and spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would confirm the connectivity of protons within the cyclohexane and piperidine rings, allowing for the tracing of the spin systems in each ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum links a specific proton to the carbon it is attached to.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity between the cyclohexane and piperidine rings through the amide linkage. For instance, correlations would be expected between the amide N-H proton and the carbonyl carbon, as well as with carbons in both the cyclohexane and piperidine rings.
Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure in solution, confirming the atom-to-atom connectivity and providing insights into the preferred conformation of the molecule.
X-ray Crystallography for Solid-State Structure Determination (Compound and Co-crystals)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystalline form. This would include the chair conformation of both the cyclohexane and piperidine rings and the geometry of the amide bond.
Furthermore, X-ray crystallography is essential for studying the supramolecular assembly of the compound through intermolecular interactions such as hydrogen bonding. The amide group, with its N-H donor and C=O acceptor sites, is a strong hydrogen-bonding motif. In the crystal lattice, molecules of this compound would likely form hydrogen-bonded chains or networks.
The study of co-crystals of this compound with other molecules (co-formers) is also an important area of research. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. X-ray crystallography is the primary tool for characterizing these co-crystals, revealing the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) between the compound and the co-former. This information is critical for understanding and designing new materials with tailored physical properties.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.15 |
Future Research Directions and Translational Perspectives for 4 Cyclohexanecarboxamidopiperidine
Exploration of Novel Biological Targets and Therapeutic Areas (Research-Focused)
The exploration of novel biological targets for 4-Cyclohexanecarboxamidopiperidine would likely commence with high-throughput screening (HTS) campaigns against diverse panels of biological targets. Given the structural similarities to known pharmacologically active agents, initial investigations could focus on targets within therapeutic areas such as oncology, neuroscience, and infectious diseases.
Hypothetical Therapeutic Areas and Targets:
| Therapeutic Area | Potential Biological Target Class | Rationale |
| Oncology | Kinases, Epigenetic modifiers (e.g., HDACs), Protein-protein interaction stabilizers/destabilizers | The piperidine (B6355638) scaffold is a common feature in many kinase inhibitors and other anti-cancer agents. |
| Neuroscience | GPCRs (e.g., opioid, dopamine, serotonin receptors), Ion channels, Enzymes involved in neurotransmitter metabolism | Piperidine derivatives are well-represented in centrally acting drugs, including analgesics and antipsychotics. |
| Infectious Diseases | Bacterial enzymes (e.g., FabI), Viral proteases, Parasitic enzymes | The N-acyl piperidine scaffold has been investigated for its potential as an antimicrobial agent. nih.gov |
Initial screening efforts would likely involve both biochemical assays, utilizing purified proteins, and cell-based phenotypic assays to identify any modulatory effects of the compound on cellular processes. Hits from these initial screens would then be validated and prioritized for more in-depth target identification and mechanism-of-action studies.
Development of Advanced Delivery Systems for Research Applications (e.g., Targeted Probes)
To enhance its utility as a research tool, this compound could be incorporated into advanced delivery systems. For instance, conjugation to fluorescent dyes or photoaffinity labels would enable the creation of targeted probes for imaging and target identification studies.
Examples of Advanced Delivery Systems:
| Delivery System Component | Application |
| Fluorophore Conjugation | Visualization of subcellular localization and target engagement in living cells via fluorescence microscopy. |
| Biotinylation | Affinity-based pulldown of protein targets for identification by mass spectrometry. |
| Photo-crosslinker | Covalent labeling of binding partners upon photoactivation, facilitating the identification of transient or low-affinity interactions. |
Furthermore, encapsulation within nanoparticles or liposomes could be explored to modulate its solubility, stability, and cellular uptake for specific in vitro and in vivo research applications.
Integration with Systems Biology and Omics Technologies in Research
A systems biology approach, integrating various "omics" technologies, would provide a comprehensive understanding of the cellular response to this compound. By analyzing changes across different molecular layers, researchers could construct a more complete picture of the compound's mechanism of action and potential off-target effects.
Omics Technologies and Their Potential Applications:
| Omics Technology | Research Application |
| Transcriptomics (RNA-Seq) | Identify changes in gene expression profiles following compound treatment, providing insights into affected cellular pathways. |
| Proteomics (e.g., SILAC, TMT) | Quantify changes in protein abundance and post-translational modifications, helping to pinpoint downstream effects of target modulation. |
| Metabolomics | Profile changes in cellular metabolite levels to understand the impact on metabolic pathways. |
| Chemoproteomics | Identify direct protein targets of the compound or its derivatives in a cellular context. |
The data generated from these multi-omics approaches would be invaluable for building network models of the compound's activity and for generating new hypotheses about its biological function.
Potential as a Chemical Probe for Biological Discovery
A well-characterized chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. For this compound to be considered a useful chemical probe, it would need to meet several criteria, including potency, selectivity, and a well-defined mechanism of action.
Should initial studies identify a specific and potent biological activity, structure-activity relationship (SAR) studies would be initiated to optimize its properties as a chemical probe. This would involve the synthesis and testing of a library of analogs to improve potency and selectivity and to develop a "negative control" compound that is structurally similar but biologically inactive.
Sustainability and Scalability Considerations in Research Synthesis
The synthesis of this compound and its analogs for research purposes should be approached with sustainability and scalability in mind. Modern synthetic methodologies that prioritize green chemistry principles can reduce the environmental impact and improve the efficiency of chemical synthesis.
Strategies for Sustainable and Scalable Synthesis:
| Strategy | Benefit |
| Catalytic Hydrogenation | Use of catalysts to reduce the need for stoichiometric reagents and harsh reaction conditions. |
| Flow Chemistry | Enables continuous production, improved safety, and easier scalability compared to batch processing. |
| Use of Greener Solvents | Replacement of hazardous solvents with more environmentally benign alternatives. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Patented methods for the synthesis of related 4-aryl 4-acyl piperidines highlight the importance of developing practical and scalable routes that avoid hazardous reagents and unfavorable reaction conditions, making them suitable for industrial applications. google.com The development of sustainable protocols, such as the use of propylphosphonic anhydride (T3P) for the synthesis of N-acyl derivatives, offers an operationally simple and environmentally conscious approach. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Cyclohexanecarboxamidopiperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions between cyclohexanecarboxylic acid derivatives and functionalized piperidine precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC to facilitate reactions between carboxylic acids and amines under inert atmospheres .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reactivity .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products like N-oxide derivatives .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization improves purity .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Coupling agent | EDCl/HOBt | 78 | 95 | |
| Solvent | DMF | 65 | 90 | |
| Temperature | 0–5°C | 72 | 93 |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent orientation. For example, cyclohexane protons appear as multiplet signals at δ 1.2–2.1 ppm, while piperidine N–H resonates at δ 3.0–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] for CHNO at m/z 266.2358) .
- Infrared (IR) Spectroscopy : Confirm amide C=O stretches at 1640–1680 cm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) .
Q. How can researchers assess the solubility and stability of this compound in biological assays?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol. Piperidine derivatives often show improved solubility in DMSO (50–100 mM) .
- Stability studies : Incubate at 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF) for 24 hours. Monitor degradation via HPLC .
- pH-dependent stability : Measure pKa (e.g., predicted pKa ~15.5) to guide buffer selection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
Methodological Answer:
- Substituent variation : Modify the cyclohexane or piperidine moieties (e.g., introduce halogenation or alkyl groups) to evaluate effects on target binding .
- Biological assays : Screen against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites .
Q. Table 2: SAR Trends in Derivatives
| Modification | Target Affinity (IC) | Solubility (µM) | Reference |
|---|---|---|---|
| Cyclohexane-CH | 12 nM (Kinase X) | 45 | |
| Piperidine-Cl | 8 nM (GPCR Y) | 28 |
Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer:
- Reproducibility checks : Validate assay protocols (e.g., cell line authentication, reagent lot consistency) .
- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only groups to rule off-target effects .
- Data normalization : Use Z’-factor scoring to assess assay robustness .
Q. What strategies are effective for improving metabolic stability and bioavailability in preclinical studies?
Methodological Answer:
Q. How can computational tools guide the optimization of this compound for CNS penetration?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
